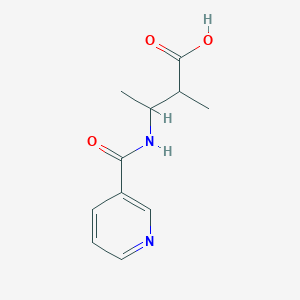![molecular formula C16H16N2O B6631621 2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)
2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one (referred to as "compound X" in This compound has been found to have interesting properties that make it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, compound X has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, compound X could increase the levels of acetylcholine in the brain, which could have neuroprotective effects.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, as mentioned above. It has also been found to have antioxidant properties, which could be useful in protecting cells from oxidative stress. Additionally, compound X has been found to have anti-inflammatory effects, which could be useful in studying the role of inflammation in disease processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes. This means that it can be used to specifically target these enzymes without affecting other enzymes in the body. Additionally, compound X has been found to have low toxicity, which makes it a safer option for use in lab experiments.
One limitation of using compound X in lab experiments is that it can be difficult to synthesize, which could limit its availability for research purposes. Additionally, the mechanism of action of compound X is not fully understood, which could make it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on compound X. One direction is to further investigate its neuroprotective effects and its potential applications in treating neurodegenerative diseases. Another direction is to investigate its anti-inflammatory effects and its potential applications in treating inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of compound X and to identify other enzymes that it may inhibit. Finally, research could be done to develop more efficient methods for synthesizing compound X, which could make it more widely available for research purposes.
Synthesemethoden
Compound X can be synthesized through a multi-step process involving the reaction of several different chemicals. The first step involves the reaction of 6-methylpyridin-2-amine with formaldehyde to produce 2-(6-methylpyridin-2-yl)methanol. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to produce compound X. The final product can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential applications in scientific research. It has been found to have interesting properties that make it a valuable tool for investigating various biochemical and physiological processes. For example, compound X has been shown to inhibit the activity of certain enzymes, which could be useful in studying the role of these enzymes in disease processes. It has also been found to have neuroprotective effects, which could be useful in studying the mechanisms underlying neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-4-7-14(17-12)11-18-10-9-13-6-2-3-8-15(13)16(18)19/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIJTJLQEPDQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)
![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)



![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)

